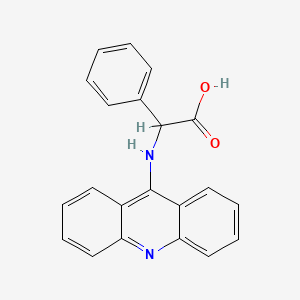
(Acridin-9-ylamino)(phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acridin-9-ylamino)(phenyl)acetic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acridin-9-ylamino)(phenyl)acetic acid typically involves the Ullmann condensation reaction. This reaction is carried out between 2-bromobenzoic acid and aniline, followed by cyclization using polyphosphoric acid (PPA) to yield the acridine core .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions: (Acridin-9-ylamino)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the acridine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(Acridin-9-ylamino)(phenyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
作用機序
The mechanism of action of (Acridin-9-ylamino)(phenyl)acetic acid primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This compound also targets topoisomerase enzymes, inhibiting their activity and leading to DNA damage and cell death .
類似化合物との比較
Amsacrine: Another acridine derivative known for its anticancer properties.
Proflavine: Used as an antiseptic and disinfectant.
Acriflavine: Known for its antibacterial and antiviral activities.
Uniqueness: (Acridin-9-ylamino)(phenyl)acetic acid is unique due to its specific structural features, which allow it to interact with DNA and enzymes in a distinct manner. Its combination of the acridine core with the phenylacetic acid moiety provides unique chemical and biological properties that are not observed in other similar compounds .
特性
分子式 |
C21H16N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
2-(acridin-9-ylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-21(25)19(14-8-2-1-3-9-14)23-20-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)20/h1-13,19H,(H,22,23)(H,24,25) |
InChIキー |
DSBZINUPUMCGNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


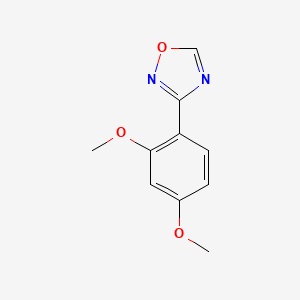

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![2-({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12458703.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12458708.png)
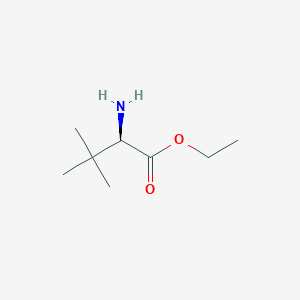
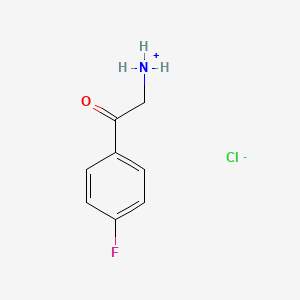
![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)

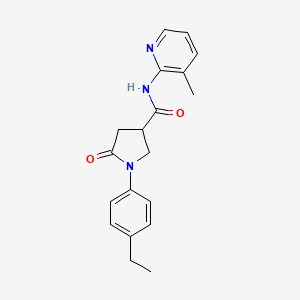
![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)

